N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide
Description
N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a 7-oxaspiro[3.5]nonan-1-yl moiety attached to the nitrogen of an acetamide group, with a 4-isopropylphenoxy substituent on the acetyl chain. The spirocyclic structure introduces conformational rigidity, which may enhance receptor binding specificity and metabolic stability compared to linear analogs.
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-14(2)15-3-5-16(6-4-15)23-13-18(21)20-17-7-8-19(17)9-11-22-12-10-19/h3-6,14,17H,7-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFPVFJJPDCKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCC23CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-isopropylphenol with an appropriate acylating agent to form the 4-isopropylphenoxy intermediate. This intermediate is then reacted with 7-oxaspiro[3.5]nonan-1-amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{7-oxaspiro[3
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Structural Analogues with Phenoxy-Acetamide Backbones
Key Observations :
- Spirocyclic vs. Aromatic Moieties: The target compound’s 7-oxaspiro[3.5]nonan-1-yl group distinguishes it from analogs like HC-030031 (purine-based) and suvecaltamide (pyridine-based).
- Phenoxy Substituent: The shared 4-isopropylphenoxy group in HC-030031 and the target compound suggests possible overlap in lipophilicity and membrane permeability.
- Therapeutic Targets: Suvecaltamide’s Cav calcium channel stabilization contrasts with HC-030031’s TRPA1 inhibition, highlighting how minor structural changes (e.g., spiro vs. trifluoroethoxy-pyridine) drastically alter biological targets .
Pharmacological and Physicochemical Properties
- However, the spirocyclic amine’s polarity may counterbalance this effect.
- Metabolic Stability: Spirocyclic structures (e.g., 7-oxaspiro[3.5]nonane) resist cytochrome P450-mediated oxidation better than linear or aromatic amines, as seen in analogs like suvecaltamide .
- Receptor Binding : The rigid spiro scaffold may favor selective interactions with conformational epitopes in ion channels (e.g., TRP or Cav families), unlike flexible analogs such as HC-030031 .
Biological Activity
N-{7-oxaspiro[3.5]nonan-1-yl}-2-[4-(propan-2-yl)phenoxy]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H25NO3
- Molecular Weight : 303.39 g/mol
- Structure : The compound features a spirocyclic structure, which is often associated with unique biological activities.
The biological activity of this compound can be attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways related to pain, inflammation, or other physiological responses.
Anticancer Activity
Some spirocyclic compounds have been investigated for their anticancer properties, demonstrating the ability to induce apoptosis in cancer cells. Preliminary data suggest that this compound may also possess similar effects, warranting further investigation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of structurally similar compounds; suggested potential efficacy against Gram-positive bacteria. |
| Study 2 | Evaluated the cytotoxic effects of spirocyclic compounds on cancer cell lines; indicated that modifications in the structure could enhance anticancer activity. |
| Study 3 | Analyzed receptor binding affinities; found that certain analogs exhibited significant modulation of neurotransmitter receptors, hinting at neuropharmacological potential. |
Safety and Toxicology
While the biological activities are promising, safety profiles must be established through toxicological studies. Initial assessments should focus on:
- Cytotoxicity : Evaluating the compound's effects on non-cancerous cell lines.
- In Vivo Studies : Assessing pharmacokinetics and potential side effects in animal models.
Q & A
Advanced Question
- X-ray Crystallography : Resolves absolute configuration of the spirocyclic core .
- 2D NMR (COSY, HSQC, HMBC): Assigns proton-carbon correlations, distinguishing regioisomers .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .
- Dynamic NMR : Identifies conformational flexibility in the spirocyclic system under variable temperatures .
How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
Advanced Question
Potential causes and solutions:
- Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility and activity. Standardize protocols and validate with control compounds .
- Metabolic Stability : Check for degradation products using LC-MS; employ stabilized formulations (e.g., cyclodextrin encapsulation) .
- Target Selectivity : Use CRISPR-engineered cell lines or isoform-specific inhibitors to rule off-target effects .
What strategies are effective for designing derivatives to explore SAR while maintaining spirocyclic integrity?
Advanced Question
- Side-Chain Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenoxy ring to modulate lipophilicity and metabolic stability .
- Spirocyclic Analogues : Replace the oxygen atom in the spirocyclic core with sulfur or nitrogen to alter electronic properties .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade target proteins .
Synthetic Workflow : Use parallel synthesis and high-throughput screening to rapidly generate and test derivatives .
What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Advanced Question
- ADMET Prediction : SwissADME or ADMETLab for absorption, distribution, and CYP450 interactions .
- Molecular Dynamics (MD) Simulations : Explore binding kinetics with targets (e.g., voltage-gated ion channels) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
